![molecular formula C18H29NO3Si B14306348 N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide CAS No. 116313-16-7](/img/structure/B14306348.png)
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide is an organic compound with a complex structure that includes a phenyl ring substituted with an ethyl(dipropoxy)silyl group and a 2-methylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the ethyl(dipropoxy)silyl group This can be achieved through a series of reactions including halogenation, Grignard reactions, and silylation
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide: shares similarities with other silyl-substituted phenyl compounds and amides.
N-{4-[Trimethylsilyl]phenyl}-2-methylprop-2-enamide: Similar structure but with a trimethylsilyl group instead of an ethyl(dipropoxy)silyl group.
N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enol: Similar structure but with an alcohol group instead of an amide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both silyl and amide functionalities. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
116313-16-7 |
|---|---|
Fórmula molecular |
C18H29NO3Si |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
N-[4-[ethyl(dipropoxy)silyl]phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H29NO3Si/c1-6-13-21-23(8-3,22-14-7-2)17-11-9-16(10-12-17)19-18(20)15(4)5/h9-12H,4,6-8,13-14H2,1-3,5H3,(H,19,20) |
Clave InChI |
CEUOCVXRWPMPDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](CC)(C1=CC=C(C=C1)NC(=O)C(=C)C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


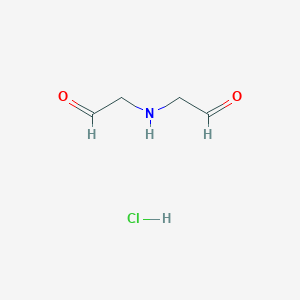
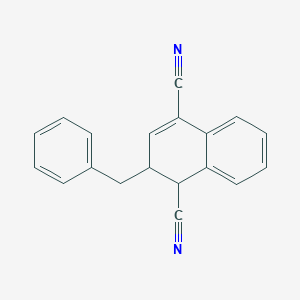
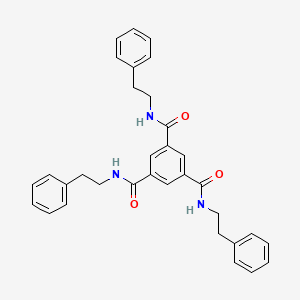
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
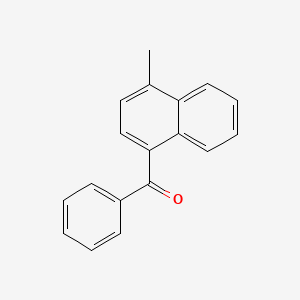
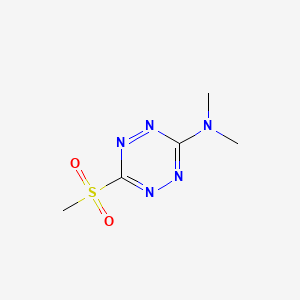
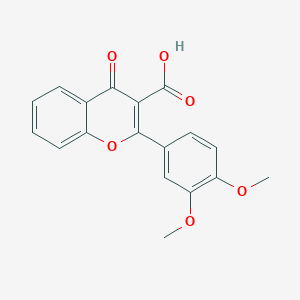
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
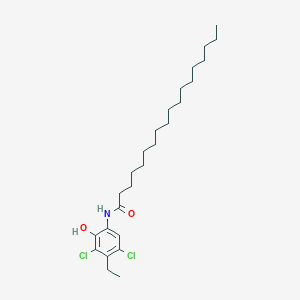
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

